4-chloro-N-methyl-N-[(1-methyl-1H-pyrazol-5-yl)methyl]benzenesulfonamide
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Overview
Description
4-Chloro-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-benzenesulfonamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Attachment of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate.
Formation of the Benzenesulfonamide Core: The benzenesulfonamide core is formed by reacting benzenesulfonyl chloride with an amine under basic conditions.
Final Coupling: The final step involves coupling the pyrazolylmethyl group with the benzenesulfonamide core using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the implementation of green chemistry principles to minimize waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-benzenesulfonamide can undergo various types of chemical reactions:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The pyrazolylmethyl group can participate in coupling reactions with other aromatic or heteroaromatic compounds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethylformamide (DMF), and bases like triethylamine.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Coupling reagents like DCC and catalysts like DMAP.
Major Products
Substitution: Formation of substituted benzenesulfonamides.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced derivatives with altered functional groups.
Scientific Research Applications
4-Chloro-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: As a potential antibacterial agent due to its sulfonamide core.
Biological Studies: Used in studies involving enzyme inhibition and protein binding.
Chemical Biology: Employed in the design of chemical probes for studying biological pathways.
Industrial Chemistry: Utilized in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-chloro-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-benzenesulfonamide involves its interaction with biological targets such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial dihydropteroate synthase, thereby inhibiting the enzyme and preventing the synthesis of folic acid in bacteria. This leads to the antibacterial effects of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)pyrimidin-2-amine
- 4-Chloro-N-(1-methyl-1H-pyrazol-4-yl)benzenesulfonamide
- 4-Chloro-N-(1-methyl-1H-pyrazol-5-yl)benzenesulfonamide
Uniqueness
4-Chloro-N~1~-methyl-N~1~-[(1-methyl-1H-pyrazol-5-yl)methyl]-1-benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the pyrazolylmethyl group enhances its binding affinity to biological targets, making it a valuable compound for medicinal and chemical biology research.
Properties
Molecular Formula |
C12H14ClN3O2S |
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Molecular Weight |
299.78 g/mol |
IUPAC Name |
4-chloro-N-methyl-N-[(2-methylpyrazol-3-yl)methyl]benzenesulfonamide |
InChI |
InChI=1S/C12H14ClN3O2S/c1-15(9-11-7-8-14-16(11)2)19(17,18)12-5-3-10(13)4-6-12/h3-8H,9H2,1-2H3 |
InChI Key |
IRMMIJWYXHEKTO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CN(C)S(=O)(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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